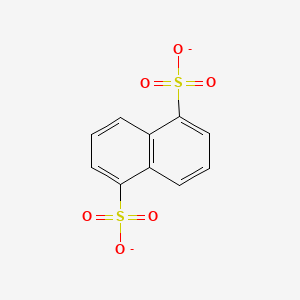

Naphthalene-1,5-disulfonate

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Naphthalene-1,5-disulfonate (1,5-NDSA), also known as Armstrong’s acid, is a fluorescent organic compound . It is primarily used in various chemical processes and is known for its persistence in the environment .

Mode of Action

The mode of action of 1,5-NDSA is primarily through its interactions with ozone. Despite a reaction rate constant for the direct reaction with ozone, 1,5-NDSA has a low reactivity to ozone . This is likely due to the formation of intermediates which react more slowly with ozone than the parent compound, thus increasing the ozone demand for total mineralization of 1,5-NDSA .

Biochemical Pathways

It is known that 1,5-ndsa is resistant to biodegradation . The compound is most persistent and regularly found in surface waters and bank filtrate .

Pharmacokinetics

It is known that 1,5-ndsa is a persistent compound that resists degradation .

Result of Action

The result of 1,5-NDSA’s action is primarily its resistance to degradation, leading to its persistence in the environment . When subjected to electron beam irradiation, about 96% of the original 1,5-NDSA is decomposed, and about 83% of the initially present organic carbon is mineralized at a radiation dose of 10 kGy .

Action Environment

The action of 1,5-NDSA is influenced by various environmental factors. For instance, its interaction with ozone is affected by the presence of other compounds that can form intermediates . In a real wastewater effluent from a mixed municipal/industrial wastewater, electron beam irradiation with a radiation dose of 2 kGy was sufficient to reduce the concentrations of all naphthalene sulfonic acids by about 2 orders of magnitude .

Análisis Bioquímico

Biochemical Properties

Naphthalene-1,5-disulfonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in oxidation processes. For instance, this compound reacts with ozone, although the reaction rate is relatively low due to the formation of intermediates that react more slowly with ozone . Additionally, it forms complexes with metals such as cadmium, which can act as heterogeneous catalysts in chemical reactions .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its presence in wastewater has been linked to reduced biodegradability and persistence in the environment, which can impact microbial communities and their metabolic activities . The compound’s interactions with cellular components can lead to changes in cellular function and overall health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For example, the compound’s reaction with ozone leads to the formation of non-biodegradable intermediates, which can inhibit further degradation processes . Additionally, this compound forms coordination polymers with metals, which can influence its activity and function in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable and resistant to degradation under various conditions. For instance, advanced oxidation processes such as electron beam irradiation have been used to study the decomposition of this compound, revealing its persistence and the formation of non-biodegradable intermediates . These findings highlight the compound’s long-term effects on cellular function and environmental health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Studies on the compound’s interaction with enzymes and proteins suggest that its effects are dose-dependent, with higher concentrations leading to more significant changes in cellular function and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidation and degradation processes. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, its reaction with ozone and other oxidizing agents can lead to the formation of intermediates that affect overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Studies have shown that this compound can form complexes with metals, which can affect its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interactions with cellular components can affect its activity and function, leading to changes in cellular processes and overall health. For instance, the formation of coordination polymers with metals can influence the compound’s localization and activity in biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Naphthalene-1,5-disulfonate is prepared by the disulfonation of naphthalene with oleum. The reaction can be represented as follows: [ \text{C}{10}\text{H}{8} + 2 \text{SO}{3} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H})_{2} ] Further sulfonation can yield the 1,3,5-trisulfonic acid derivative .

Industrial Production Methods: In industrial settings, naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .

Types of Reactions:

Oxidation: this compound can undergo oxidation processes, such as ozonation at pH 7.5.

Reduction: The compound can be reduced to form various derivatives.

Substitution: It can undergo nitration to form nitrodisulfonic acids, which are precursors to amino derivatives.

Common Reagents and Conditions:

Oxidation: Ozone, electron beam irradiation.

Substitution: Nitric acid for nitration.

Major Products:

Oxidation: Decomposition products and biodegradable intermediates.

Substitution: Nitrodisulfonic acids and amino derivatives.

Aplicaciones Científicas De Investigación

Naphthalene-1,5-disulfonate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- Naphthalene-2-sulfonate

- Naphthalene-1,3,5-trisulfonic acid

Naphthalene-1,5-disulfonate stands out due to its stability and versatility in various chemical and industrial applications, making it a valuable compound in scientific research and industry.

Propiedades

IUPAC Name |

naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGVFVZDVNBPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6S2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964377 | |

| Record name | Naphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49735-71-9 | |

| Record name | Fast Red B salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049735719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthalene-1,5-disulfonate?

A1: The molecular formula of NDS is C10H6O6S2 and its molecular weight is 306.28 g/mol. []

Q2: What are some spectroscopic techniques used to characterize NDS?

A2: Researchers commonly utilize infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize NDS and its complexes. [, , ]

Q3: How does NDS typically interact within crystal structures?

A3: NDS commonly acts as a bridging ligand in coordination polymers due to the presence of two sulfonate groups capable of coordinating to metal ions. [, ] It also readily forms hydrogen bonds with various cations and water molecules, contributing to the formation of intricate supramolecular architectures. [, , ]

Q4: What types of structures can be formed with NDS?

A4: NDS can participate in the formation of diverse structures, including one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. The specific structural motif formed depends on factors like the metal ions, co-ligands, and crystallization conditions. [, , ]

Q5: Can NDS be used to create porous materials?

A5: Yes, the combination of NDS with suitable metal ions and co-ligands has led to the creation of porous coordination polymers. [] These materials hold potential for applications in gas storage and separation.

Q6: How does the presence of water molecules influence NDS crystal structures?

A6: Water molecules often play a crucial role in NDS crystal structures by participating in hydrogen bonding networks with the sulfonate groups and other components. These interactions can influence the dimensionality and overall packing arrangement within the crystal lattice. [, , ]

Q7: What analytical methods are employed to study NDS and its complexes?

A8: Single-crystal X-ray diffraction is the primary technique used to determine the three-dimensional structure of NDS complexes. [, , ] Other common analytical methods include elemental analysis, thermogravimetric analysis (TGA), and various spectroscopic techniques. [, ]

Q8: Has computational chemistry been used to study NDS?

A9: Yes, computational methods like density functional theory (DFT) have been used to investigate the electronic structure, bonding interactions, and spectroscopic properties of NDS and its complexes. These theoretical studies provide valuable insights into the structural features and reactivity of these materials. []

Q9: Are there concerns regarding the environmental impact of NDS?

A10: While NDS itself is not known to be acutely toxic, research has been conducted on its biodegradation and removal from wastewater. These studies aim to understand the potential environmental fate of NDS and develop effective treatment strategies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester](/img/structure/B1223557.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223558.png)

![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide](/img/structure/B1223562.png)

![2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B1223563.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1223565.png)

![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)

![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-(3,4-dichlorophenyl)methanone](/img/structure/B1223568.png)

![6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)